5-Propylthiazol-2-amine

Description

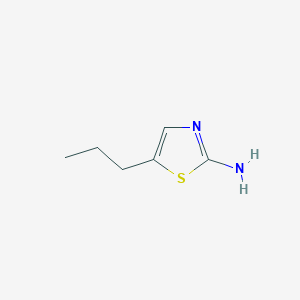

Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-3-5-4-8-6(7)9-5/h4H,2-3H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBKTNKFMMSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391013 | |

| Record name | 5-propylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39136-61-3 | |

| Record name | 5-propylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-propyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis pathways for 5-Propylthiazol-2-amine

An In-depth Technical Guide to the Synthesis of 5-Propylthiazol-2-amine

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides a detailed technical overview of the synthetic pathways to this compound, a representative member of this vital class of compounds. We will dissect the predominant synthetic strategy, the Hantzsch Thiazole Synthesis, from its mechanistic underpinnings to detailed, field-proven experimental protocols. Emphasis is placed on the causal relationships behind procedural choices, offering researchers and drug development professionals a robust framework for synthesis, optimization, and characterization.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a structural component in numerous natural products and approved pharmaceuticals, most notably Vitamin B1 (Thiamine).[5][6] The 2-aminothiazole variant is particularly significant due to its versatile hydrogen bonding capabilities and ability to engage with a wide array of biological targets.[2] The substituent at the 5-position plays a crucial role in modulating the molecule's steric and electronic properties, thereby fine-tuning its pharmacological profile. The propyl group in this compound provides a lipophilic handle that can be critical for target engagement and pharmacokinetic properties. This guide focuses on the practical synthesis of this key building block.

Primary Synthesis Pathway: The Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this reaction remains the most reliable and widely employed method for constructing the 2-aminothiazole core.[7][8] The synthesis involves the condensation reaction between an α-haloketone and a thioamide, most commonly thiourea, to yield the 2-aminothiazole derivative.[9]

Reaction Mechanism and Rationale

The Hantzsch synthesis is a classic example of a condensation-cyclization reaction. Understanding its mechanism is paramount for troubleshooting and optimization.

-

S-Alkylation (SN2 Attack): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the α-haloketone (in our case, 1-bromo-2-pentanone). This is a standard SN2 reaction that displaces the halide ion, forming an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The terminal amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular step forms a five-membered heterocyclic ring, a thiazoline intermediate.

-

Dehydration: The final step is the acid- or heat-catalyzed elimination of a water molecule (dehydration) from the thiazoline intermediate. This creates the double bond necessary to form the aromatic thiazole ring.

The overall process is highly efficient and typically results in good to excellent yields.[9]

Caption: Figure 1: Mechanism of the Hantzsch Synthesis for this compound

Synthesis of Key Precursor: 1-Bromo-2-pentanone

The primary challenge in the Hantzsch synthesis is often the acquisition or preparation of the requisite α-haloketone. 1-Bromo-2-pentanone is a lachrymator and skin irritant and must be handled with extreme care in a well-ventilated fume hood.[10]

Protocol: α-Bromination of 2-Pentanone

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser (with a gas outlet to a trap), add 2-pentanone (1.0 eq) dissolved in a suitable solvent like methanol or glacial acetic acid. Cool the flask to 0-5 °C using an ice bath.

-

Bromine Addition: Slowly add bromine (1.0 eq) dropwise via the dropping funnel to the stirred solution. The characteristic red-brown color of bromine should disappear as it is consumed. Maintain the temperature below 10 °C throughout the addition to minimize side reactions. The reaction evolves hydrogen bromide gas, which must be neutralized in a scrubber.[10]

-

Quenching and Workup: Once the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature. Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer sequentially with a dilute sodium bicarbonate solution (to neutralize residual acid) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1-bromo-2-pentanone can often be used directly or purified further by vacuum distillation.[11][12]

Experimental Protocol: Synthesis of this compound

This protocol is a robust method for the gram-scale synthesis of the target compound.

Table 1: Reagents and Materials

| Compound | Molecular Formula | MW ( g/mol ) | Amount (10 mmol scale) | Role | CAS No. |

| 1-Bromo-2-pentanone | C₅H₉BrO | 165.03 | 1.65 g (10 mmol) | Ketone Substrate | 817-71-0 |

| Thiourea | CH₄N₂S | 76.12 | 0.84 g (11 mmol) | Thioamide Source | 62-56-6 |

| Ethanol | C₂H₅OH | 46.07 | 25 mL | Solvent | 64-17-5 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Neutralizing Agent | 144-55-8 |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2-pentanone (1.65 g, 10 mmol) and thiourea (0.84 g, 11 mmol) in ethanol (25 mL). A slight excess of thiourea is used to ensure complete consumption of the limiting α-haloketone.

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5][13]

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

-

Product Isolation: Pour the cooled reaction mixture into a beaker containing ~50 mL of cold water. Slowly add a saturated solution of sodium bicarbonate with stirring until the mixture is neutral or slightly basic (pH ~8). This deprotonates the amine and thiazole ring, precipitating the free base form of the product.

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying and Purification: Dry the collected solid in a vacuum oven. The crude product is often of sufficient purity for many applications. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) is recommended.

Caption: Figure 2: General Experimental Workflow for Hantzsch Synthesis

Modern & Alternative Synthetic Strategies

While the Hantzsch synthesis is a workhorse, modern chemistry prioritizes greener, more efficient methods.

Table 2: Comparison of Synthetic Methodologies

| Method | Conditions | Advantages | Disadvantages | Reference |

| Conventional Hantzsch | Ethanol, Reflux, 2-4 h | High yield, reliable, well-understood | Long reaction times, use of lachrymatory reagents | [9][13] |

| Microwave-Assisted | Ethanol, 100-120 °C, 5-15 min | Drastically reduced reaction times, often higher yields | Requires specialized equipment | [6][8] |

| Three-Component Reaction | Active methylene compound, NBS, Thiourea in DES | One-pot synthesis, avoids pre-synthesis of α-haloketone | May have substrate scope limitations | [14] |

Microwave-Assisted Hantzsch Synthesis

Microwave irradiation can significantly accelerate the rate of the Hantzsch reaction, often reducing reaction times from hours to minutes.[6] The protocol is similar to the conventional method, but the reaction is performed in a sealed microwave vessel, allowing for temperatures above the solvent's boiling point. This rapid, efficient heating leads to faster reaction rates and often cleaner product formation.[8]

Multi-Component Approaches

One-pot, multi-component reactions offer an elegant and atom-economical alternative. For instance, a reaction involving an active methylene ketone (e.g., 2-pentanone), N-bromosuccinimide (NBS) as a bromine source, and thiourea in a deep eutectic solvent (DES) can generate the 2-aminothiazole in a single step.[14] This approach avoids the isolation of the hazardous α-bromo-ketone intermediate, representing a significant improvement in safety and efficiency.

Characterization of this compound

Proper characterization is essential to confirm the structure and purity of the synthesized compound. Data from analogous structures, such as 2-amino-5-methylthiazole, provides a strong basis for expected spectroscopic values.[15][16]

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the H-4 proton on the thiazole ring (~6.5-7.0 ppm). - Broad singlet for the -NH₂ protons (~5.0-5.5 ppm, D₂O exchangeable). - Triplet, sextet, and triplet pattern for the n-propyl group (-CH₂CH₂CH₃) between ~0.9-2.6 ppm. |

| ¹³C NMR | - Signal for C-2 (C-NH₂) around 168-170 ppm. - Signals for C-4 and C-5 of the thiazole ring. - Three distinct signals for the propyl group carbons. |

| FT-IR (cm⁻¹) | - Strong N-H stretching bands for the primary amine (~3100-3400 cm⁻¹). - C-H stretching for the propyl group (~2850-2960 cm⁻¹). - Strong C=N stretching from the thiazole ring (~1620 cm⁻¹). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₁₀N₂S (142.22 g/mol ). |

Conclusion

The synthesis of this compound is most reliably achieved via the Hantzsch thiazole synthesis, a robust and well-documented pathway. The key steps involve the preparation of the 1-bromo-2-pentanone precursor followed by its condensation with thiourea. This guide has provided a comprehensive, step-by-step protocol grounded in mechanistic principles, enabling researchers to confidently produce this valuable chemical building block. Furthermore, the exploration of modern alternatives like microwave-assisted synthesis and multi-component reactions offers avenues for process optimization, aligning with the principles of green and efficient chemistry. The provided characterization data serves as a benchmark for ensuring the identity and purity of the final product, facilitating its use in further research and drug development endeavors.

References

-

ResearchGate. (n.d.). Synthesis of thiourea-derived thiazolines. Retrieved from [Link]

-

Talebi, M., et al. (n.d.). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

-

Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

-

World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes to 2‐(2‐methoxyphenyl)‐5‐aminothiazoles via the reaction of secondary thioamide and thioformamides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-4-propyl-1,3-thiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Propylphenyl)thiazol-2-amine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

LookChem. (n.d.). Cas 817-71-0, 2-Pentanone, 1-bromo-. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

PubMed. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

-

PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylthiazol-2-amine hydrochloride. Retrieved from [Link]

-

International Journal of ChemTech Research. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bepls.com [bepls.com]

- 7. synarchive.com [synarchive.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Cas 817-71-0,2-Pentanone, 1-bromo- | lookchem [lookchem.com]

- 12. CAS 817-71-0: 2-Pentanone, 1-bromo- | CymitQuimica [cymitquimica.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. wjrr.org [wjrr.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 5-Methylthiazol-2-amine hydrochloride | C4H7ClN2S | CID 18974377 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Screening of 5-Propylthiazol-2-amine Derivatives

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] Its structural versatility and ability to interact with various biological targets have made it a cornerstone in the development of novel therapeutic agents.[5][6] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][4][6] This guide focuses on a specific subclass, 5-propylthiazol-2-amine derivatives, to provide a comprehensive framework for their synthesis, biological screening, and initial mechanistic evaluation. While the broader 2-aminothiazole class is well-documented, we will use the 5-propyl substitution as a specific example to illustrate the process of drug discovery and development for novel chemical entities within this family. The principles and protocols outlined herein are broadly applicable to other 2-aminothiazole derivatives and serve as a robust starting point for researchers in the field.

Part 1: Synthesis of this compound Derivatives: A Modern Approach to a Classic Reaction

The Hantzsch thiazole synthesis remains a cornerstone for the creation of the 2-aminothiazole core.[3][7] This method typically involves the condensation of an α-haloketone with a thiourea or thioamide.[7] For the synthesis of this compound derivatives, a key starting material is 1-bromo-2-pentanone, which provides the propyl group at the 5-position of the resulting thiazole ring.

General Synthetic Protocol:

A generalized synthetic scheme for producing a library of N-substituted this compound derivatives is presented below. The variation in the R group of the substituted thiourea allows for the exploration of structure-activity relationships (SAR).

Step 1: Synthesis of Substituted Thioureas A variety of substituted thioureas can be synthesized by reacting the desired primary amine with an isothiocyanate. This allows for the introduction of diverse chemical functionalities at the 2-amino position of the thiazole ring.

Step 2: Cyclo-condensation Reaction Stoichiometric amounts of 1-bromo-2-pentanone and the appropriately substituted thiourea are dissolved in a polar solvent such as ethanol.[7] The reaction mixture is refluxed for a specified period (typically 30 minutes to a few hours), with reaction progress monitored by thin-layer chromatography (TLC).[7]

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product. The crude product is then extracted with an organic solvent like ethyl acetate, washed, dried over magnesium sulfate, and evaporated under reduced pressure.[7] The resulting solid is purified by recrystallization from a suitable solvent, typically ethanol, to yield the desired this compound derivative.[7]

The chemical structures of all newly synthesized compounds must be rigorously confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]

Part 2: A Tiered Approach to Biological Activity Screening

A logical, tiered screening cascade is essential for the efficient evaluation of a new compound library. This approach prioritizes broad, cost-effective primary screens to identify initial "hits," which are then subjected to more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Caption: A tiered workflow for screening this compound derivatives.

Anticancer Activity Screening

Thiazole derivatives are widely recognized for their anticancer properties, often acting through mechanisms like the inhibition of protein kinases, cell cycle arrest, and induction of apoptosis.[5][8][10][11]

Primary Screen: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation. It serves as a robust primary screen to identify compounds with cytotoxic effects against cancer cell lines.

Detailed Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.[8][11]

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions and then diluted to the desired final concentrations in the cell culture medium. The cells are treated with a range of concentrations (e.g., 1-100 µM) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Secondary Screen: IC₅₀ Determination and Cell Cycle Analysis

Compounds showing significant inhibition in the primary screen are selected for dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

| Compound ID | R-Group | Target Cell Line | IC₅₀ (µM) [Hypothetical] |

| PTh-01 | Phenyl | MCF-7 | 15.2 ± 1.8 |

| PTh-02 | 4-Chlorophenyl | MCF-7 | 5.8 ± 0.7 |

| PTh-03 | 4-Methoxyphenyl | MCF-7 | 25.1 ± 3.2 |

| Doxorubicin | (Positive Control) | MCF-7 | 0.9 ± 0.1 |

Further investigation into the mechanism can involve flow cytometry to analyze the effect of the compound on the cell cycle. Thiazole derivatives have been shown to induce cell cycle arrest, often at the G1/S or G2/M phase.[8][11]

Antimicrobial Activity Screening

The 2-aminothiazole scaffold is also a promising source of new antimicrobial agents.[1][4]

Primary Screen: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[12][13]

Detailed Protocol:

-

Microbial Culture: Bacterial strains (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative) are grown in nutrient broth to a standardized turbidity (e.g., 0.5 McFarland standard).[9]

-

Plate Preparation: The microbial suspension is uniformly spread over the surface of Mueller-Hinton Agar (MHA) plates.[12]

-

Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar.

-

Compound Application: A fixed volume of each compound solution (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control and a positive control (e.g., Gentamicin) are included.[9]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Secondary Screen: Broth Microdilution for MIC Determination

For compounds showing a zone of inhibition, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]

Detailed Protocol:

-

Serial Dilution: The compounds are serially diluted in a 96-well plate containing Mueller-Hinton Broth.[14]

-

Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[14] The Minimal Bactericidal Concentration (MBC) can be subsequently determined by plating the contents of the clear wells onto fresh agar plates.[14]

Data Presentation:

| Compound ID | R-Group | S. aureus MIC (µg/mL) [Hypothetical] | E. coli MIC (µg/mL) [Hypothetical] |

| PTh-01 | Phenyl | 32 | >128 |

| PTh-02 | 4-Chlorophenyl | 8 | 64 |

| PTh-03 | 4-Methoxyphenyl | 64 | >128 |

| Gentamicin | (Positive Control) | 1 | 2 |

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and thiazole derivatives have been investigated as potential anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[1][4][6]

Primary Screen: In Vitro COX-1/COX-2 Inhibition Assay

Commercially available kits can be used to screen for the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[16] This assay measures the peroxidase activity of the COX enzymes.[16]

Detailed Protocol:

-

Reagent Preparation: Follow the manufacturer's protocol for preparing reagents, including the COX-1 and COX-2 enzymes, heme, and arachidonic acid substrate.[16]

-

Compound Incubation: The test compounds are incubated with the respective COX isoenzymes in a 96-well plate.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid.

-

Detection: The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[16]

-

Inhibition Calculation: The percentage of inhibition is calculated relative to a control without any inhibitor. A known NSAID like Celecoxib can be used as a reference standard.

Secondary Screen: In Vivo Carrageenan-Induced Paw Edema Model

For promising in vitro hits, an in vivo model like the carrageenan-induced paw edema in rats can be used to assess anti-inflammatory activity.[17] This model is widely used to evaluate the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).

Part 3: Mechanistic Insights and Future Directions

The data from the screening cascade provides valuable insights into the SAR of the this compound scaffold. For instance, in our hypothetical data, the presence of an electron-withdrawing group (chloro) at the 4-position of the phenyl ring (PTh-02) enhanced both anticancer and antimicrobial activities compared to the unsubstituted phenyl (PTh-01) or the electron-donating methoxy group (PTh-03).

For lead candidates, further mechanistic studies are crucial. In the context of anticancer activity, if a compound shows potent cytotoxicity, the next logical step is to investigate its effect on specific signaling pathways. Many thiazole derivatives are known to target protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis.[8][11]

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Techniques like Western blotting can be employed to determine if the lead compound inhibits the phosphorylation of VEGFR-2 and its downstream targets like Akt and ERK. Molecular docking studies can further predict the binding interactions of the compound with the ATP-binding site of the kinase domain.[8]

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. This guide provides a comprehensive and technically grounded framework for the systematic synthesis and biological evaluation of its derivatives. By employing a tiered screening approach, researchers can efficiently identify compounds with significant anticancer, antimicrobial, or anti-inflammatory properties. Subsequent detailed mechanistic studies are then essential to validate these initial findings and advance the most promising candidates toward preclinical development. The interplay between synthetic chemistry, biological screening, and mechanistic studies is paramount for unlocking the full therapeutic potential of this versatile chemical scaffold.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi Dissertations and Theses. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2025). ResearchGate. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central. [Link]

-

Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (n.d.). Oriental Journal of Chemistry. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (n.d.). PubMed. [Link]

-

Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). RSC Publishing. [Link]

-

Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia. [Link]

-

The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI. [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

-

Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). PubMed Central. [Link]

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Publications. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025). Request PDF. [Link]

-

Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (2018). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. uokerbala.edu.iq [uokerbala.edu.iq]

- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

Whitepaper: A Technical Guide to the Identification of Potential Therapeutic Targets for 5-Propylthiazol-2-amine

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including several FDA-approved drugs.[1] This guide addresses the compound 5-Propylthiazol-2-amine, for which specific biological targets are not yet publicly characterized. Leveraging structure-activity relationship data from the broader 2-aminothiazole class, we hypothesize three primary, high-potential therapeutic target classes: Protein Kinases , Inflammatory Pathway Enzymes , and Nuclear Transport Proteins . This document provides the scientific rationale for each hypothesis and presents detailed, field-proven experimental workflows for their validation. The protocols are designed as self-validating systems, complete with necessary controls and decision-making frameworks for researchers, scientists, and drug development professionals. Our objective is to furnish a strategic roadmap for elucidating the mechanism of action and therapeutic potential of this compound.

Introduction: The 2-Aminothiazole Scaffold as a Foundation for Drug Discovery

The thiazole ring is a five-membered heterocyclic system containing sulfur and nitrogen that serves as a cornerstone in drug design.[2] When substituted with an amino group at the 2-position, the resulting 2-aminothiazole core exhibits remarkable versatility, engaging a wide array of biological targets. This has led to its incorporation into drugs with anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4][5]

Prominent examples of clinically successful 2-aminothiazole-based drugs include the kinase inhibitors Dasatinib and Alpelisib, which underscore the scaffold's utility in oncology.[3] The broad bioactivity of this chemical class makes any novel derivative, such as this compound, a compelling candidate for target discovery. The propyl group at the 5-position is a key feature, likely influencing the compound's lipophilicity and steric interactions within target binding pockets, thereby modulating its potency and selectivity profile compared to other derivatives.

This guide will proceed by proposing testable hypotheses for the therapeutic targets of this compound and detailing the experimental strategies required to rigorously validate them.

Hypothesis 1: Protein Kinases as a Primary Target Class

Scientific Rationale: The most significant precedent for 2-aminothiazole derivatives lies in their activity as protein kinase inhibitors.[2] Human protein kinases regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and other diseases. The 2-aminothiazole scaffold is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. Dasatinib, for instance, potently inhibits BCR-ABL and Src family kinases.[3] Given this strong precedent, it is highly probable that this compound also functions as a kinase inhibitor. The C5-propyl substituent could potentially confer selectivity for kinases with specific hydrophobic pockets adjacent to the ATP-binding site.

Experimental Validation Workflow

The following workflow provides a systematic approach to confirm and characterize this compound as a kinase inhibitor.

Caption: Workflow for validating protein kinase inhibition.

Detailed Experimental Protocols

2.1. Protocol: Broad-Panel Kinase Screen

-

Objective: To identify which kinases, from a large panel, are inhibited by this compound.

-

Methodology:

-

Engage a commercial vendor (e.g., Eurofins, Promega) for a kinase panel screen (e.g., KinaseProfiler™, KINOMEscan®).

-

Provide this compound at a stock concentration of 10 mM in DMSO.

-

Request screening at a final compound concentration of 1 µM and 10 µM against a panel of over 400 human kinases.

-

The assay typically measures the remaining kinase activity after incubation with the compound, often via ATP consumption or substrate phosphorylation.

-

-

Causality & Interpretation: This experiment is the most efficient first step. A high-throughput screen casts a wide net to identify potential hits without bias. Hits are typically defined as kinases showing >50% or >75% inhibition at the tested concentration. The results will generate a list of primary targets for downstream validation.

2.2. Protocol: IC50 Determination with ADP-Glo™ Assay

-

Objective: To quantify the potency of inhibition for the top 3-5 kinase hits from the primary screen.

-

Methodology:

-

Reagents: Recombinant kinase, appropriate substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

-

Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM).

-

In a 384-well plate, add the kinase and substrate.

-

Add the compound dilutions and a DMSO vehicle control.

-

Initiate the kinase reaction by adding ATP (at a concentration near its Km for the specific kinase). Incubate for 1 hour at room temperature.

-

Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.

-

Measure luminescence using a plate reader. Luminescence is proportional to the ADP generated and thus to kinase activity.

-

Controls: Include "no kinase" wells (negative control) and "DMSO only" wells (100% activity, positive control).

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

-

Trustworthiness: The ADP-Glo™ assay is a robust, luminescence-based method that directly measures the product of the kinase reaction (ADP). The inclusion of proper controls ensures that the observed signal is due to enzymatic activity and its inhibition.

2.3. Protocol: Target Engagement using Surface Plasmon Resonance (SPR)

-

Objective: To confirm direct, physical binding of the compound to the kinase and determine the binding affinity (Kd).

-

Methodology:

-

Immobilize the recombinant kinase protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Prepare a series of concentrations of this compound in running buffer.

-

Flow the compound solutions over the sensor chip surface. A positive control (a known binder) and negative control (a non-binder) should be included.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein. This is recorded in Response Units (RU).

-

Fit the equilibrium binding data to a steady-state affinity model to calculate the dissociation constant (Kd).

-

-

Causality & Interpretation: An IC50 value from an enzyme assay does not prove direct binding. SPR provides this confirmation. A specific and dose-dependent binding signal validates that the compound physically interacts with its putative target.

Hypothesis 2: Cyclooxygenase (COX) Enzymes as Inflammatory Targets

Scientific Rationale: A significant number of thiazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[6] These effects are often mediated through the inhibition of key enzymes in the arachidonic acid pathway, primarily cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes catalyze the production of prostaglandins, which are key mediators of inflammation and pain.[7] The structural features of this compound may allow it to fit within the active site of COX enzymes, making this a plausible therapeutic target.

Experimental Validation Workflow

A focused workflow is used to assess the compound's activity against COX-1 and COX-2.

Caption: Workflow for validating COX enzyme inhibition.

Detailed Experimental Protocols

3.1. Protocol: In Vitro COX Colorimetric Inhibitor Screening

-

Objective: To determine if this compound inhibits COX-1 and/or COX-2 activity and to quantify its potency (IC50).

-

Methodology:

-

Use a commercially available kit (e.g., Cayman Chemical #701050).

-

Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, heme, arachidonic acid (substrate), colorimetric substrate.

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate the respective enzyme (COX-1 or COX-2) with the compound dilutions or vehicle control (DMSO). Include selective inhibitors as controls (SC-560 for COX-1, Celecoxib for COX-2).

-

Initiate the reaction by adding arachidonic acid.

-

The peroxidase activity of COX converts a probe to a colored compound.

-

Measure absorbance at 590 nm after a set incubation period.

-

Calculate the percentage of inhibition and determine the IC50 values for both enzymes.

-

-

Causality & Interpretation: This assay directly measures the enzymatic activity of the purified targets. By testing against both isoforms, we can determine not only if the compound is a COX inhibitor but also its selectivity, which is a critical parameter for therapeutic potential and side-effect profiles.

3.2. Protocol: Cellular Prostaglandin E2 (PGE2) Production Assay

-

Objective: To confirm that the compound can inhibit COX activity in a relevant cellular context.

-

Methodology:

-

Cell Line: Use a murine macrophage cell line like RAW 264.7.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression and prostaglandin production. Incubate for 18-24 hours.

-

Collect the cell culture supernatant.

-

Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit (e.g., R&D Systems #KGE004B).

-

Controls: Include wells with "cells + DMSO" (basal PGE2), "cells + LPS + DMSO" (stimulated control), and a known COX inhibitor like Indomethacin.

-

-

Trustworthiness: This cell-based assay validates the in vitro findings. It demonstrates that the compound is cell-permeable and can engage its target in a complex biological environment, leading to a functional downstream effect (reduced PGE2 production).

Hypothesis 3: Importin β1 (KPNB1) as a Nuclear Transport Target

Scientific Rationale: While less common than kinase inhibition, disruption of the nuclear import machinery is an emerging anti-cancer strategy. A study by Kim et al. identified the nuclear import receptor Importin β1 (KPNB1) as the direct target of a furan-acrylamide-substituted 2-aminothiazole.[3] This compound bound KPNB1 with high affinity (~20 nM) and inhibited the nuclear import of key oncogenic proteins like EGFR and STAT3.[3] This precedent suggests that the 2-aminothiazole scaffold can interact with targets outside of the kinome. Targeting KPNB1 could represent a novel mechanism of action for this compound.

Experimental Validation Workflow

Caption: Workflow for validating KPNB1 inhibition.

Detailed Experimental Protocols

4.1. Protocol: Competitive Fluorescence Polarization (FP) Binding Assay

-

Objective: To determine if this compound can bind to KPNB1 by displacing a known fluorescent ligand.

-

Methodology:

-

Reagents: Recombinant human KPNB1 protein, a fluorescently-labeled probe known to bind KPNB1 (e.g., a fluorescently tagged peptide with a nuclear localization signal).

-

In a black 384-well plate, add a fixed concentration of KPNB1 and the fluorescent probe.

-

Add serial dilutions of this compound.

-

Incubate to allow binding to reach equilibrium.

-

Measure fluorescence polarization. When the small fluorescent probe is bound to the large KPNB1 protein, it tumbles slowly, and the emitted light is highly polarized. If the compound displaces the probe, the probe tumbles faster, and polarization decreases.

-

Calculate the IC50 value, representing the concentration of compound required to displace 50% of the fluorescent probe.

-

-

Causality & Interpretation: This is a direct binding assay performed in solution. A dose-dependent decrease in polarization provides strong evidence that the compound binds to KPNB1 at the same site as (or an allosteric site that affects) the fluorescent probe.

4.2. Protocol: Immunofluorescence Assay for Nuclear Import Inhibition

-

Objective: To visually demonstrate that the compound inhibits the KPNB1-mediated nuclear import of a cargo protein in cells.

-

Methodology:

-

Cell Line: Use a cell line like HeLa or U251 glioblastoma cells.[3]

-

Plate cells on glass coverslips.

-

Treat cells with this compound or DMSO for 4-6 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% BSA.

-

Incubate with a primary antibody against a known KPNB1 cargo protein (e.g., STAT3, NF-κB p65).

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Stain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence or confocal microscope.

-

-

Interpretation: In control (DMSO-treated) cells, the cargo protein should show significant nuclear localization upon stimulation (if required). In cells treated with an effective concentration of this compound, the cargo protein should be retained in the cytoplasm. This provides powerful functional evidence of KPNB1 pathway inhibition.

Summary and Data Presentation

To effectively track and compare the results from the proposed experiments, all quantitative data should be summarized in a clear, tabular format.

| Hypothesized Target | Primary Assay | Metric | Secondary Assay | Metric | Cellular Assay | Metric |

| Protein Kinase (e.g., ABL1) | Kinase Panel Screen | % Inhibition | ADP-Glo | IC50 (nM) | Cell Viability (K562 cells) | GI50 (µM) |

| COX-2 | Colorimetric Assay | IC50 (µM) | - | - | PGE2 ELISA (RAW 264.7) | IC50 (µM) |

| Importin β1 (KPNB1) | Fluorescence Polarization | IC50 (µM) | CETSA | ΔTm (°C) | Immunofluorescence | Cytoplasmic Retention |

Conclusion and Future Directions

This guide outlines a hypothesis-driven strategy for the comprehensive investigation of this compound's therapeutic targets. By leveraging the extensive literature on the 2-aminothiazole scaffold, we have identified protein kinases, COX enzymes, and nuclear import machinery as high-priority target classes. The detailed, multi-phase experimental workflows provide a rigorous and logical path from initial screening to cellular validation, ensuring that any identified hits are well-characterized.

Successful identification of a primary target will pave the way for lead optimization studies. The C5-propyl group can be modified to improve potency and selectivity, and further structure-activity relationship (SAR) studies can be conducted. Ultimately, validating a target and mechanism of action is the critical first step in developing this compound into a potential therapeutic agent.

References

-

ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from ResearchGate. [Link]

-

PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from PubMed Central. [Link]

-

Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from Scholars Research Library. [Link]

-

Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

-

PubMed. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from PubMed. [Link]

-

ResearchGate. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Retrieved from ResearchGate. [Link]

-

IJRPR. (n.d.). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved from IJRPR. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from FABAD Journal of Pharmaceutical Sciences. [Link]

-

MAR DIOSCORUS COLLEGE OF PHARAMCY. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Retrieved from MAR DIOSCORUS COLLEGE OF PHARAMCY. [Link]

-

PubChem. (n.d.). 5-(4-Propylphenyl)thiazol-2-amine. Retrieved from PubChem. [Link]

-

Molecules. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved from Molecules. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from MDPI. [Link]

-

NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from NIH. [Link]

-

University of Baghdad College of Science. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from University of Baghdad College of Science. [Link]

-

PubMed. (n.d.). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Retrieved from PubMed. [Link]

-

PMC. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Retrieved from PMC. [Link]

-

MDPI. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. mdpi.com [mdpi.com]

A Speculative Exploration of 5-Propylthiazol-2-amine's Mechanism of Action: A Technical Guide for Drug Discovery Professionals

Foreword: The Enigmatic Potential of a Substituted Thiazole

The 2-aminothiazole scaffold stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds.[1] This privileged structure is the foundation for drugs with applications spanning from anticancer and antimicrobial to anti-inflammatory therapies.[2][3] The therapeutic trajectory of these molecules is often dictated by the nature of the substituents adorning the thiazole ring. Among these, modifications at the 5-position have proven to be particularly influential in modulating pharmacological activity.[4] This guide delves into the speculative mechanisms of action for a specific, under-explored derivative: 5-Propylthiazol-2-amine. By leveraging established knowledge of related compounds, we will propose and meticulously outline testable hypotheses, providing a strategic roadmap for researchers aiming to unlock its therapeutic potential.

The Prevailing Paradigms: Learning from the 2-Aminothiazole Family

The 2-aminothiazole core is a recurring motif in a diverse array of bioactive molecules.[5] Its derivatives have been documented to exhibit a wide spectrum of pharmacological effects, including:

-

Anticancer Activity: Notably, the blockbuster drug Dasatinib, a potent kinase inhibitor, features a 2-aminothiazole core, highlighting its potential in oncology.[3]

-

Anti-inflammatory Properties: Several 2-aminothiazole derivatives have demonstrated the ability to suppress inflammatory pathways, suggesting a role in managing inflammatory conditions.[6]

-

Antioxidant Effects: The capacity to scavenge free radicals is a frequently observed characteristic of this class of compounds, pointing towards a potential for cytoprotection.[7][8]

-

Antimicrobial Activity: The 2-aminothiazole scaffold is also a key component in various antibacterial and antifungal agents.[2]

The propyl group at the 5-position of this compound, while seemingly simple, introduces a lipophilic character that can significantly influence its interaction with biological targets. This alkyl substituent may enhance membrane permeability and promote binding to hydrophobic pockets within enzymes or receptors.

Hypothesized Mechanisms of Action for this compound

Given the broad biological profile of the 2-aminothiazole class, we can speculate on several plausible mechanisms of action for this compound. This section will explore three primary hypotheses, each grounded in the established activities of structurally related molecules.

Hypothesis 1: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A prominent therapeutic avenue for 2-aminothiazole derivatives is in the realm of anti-inflammatory agents.[5] The enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[6] We hypothesize that this compound may exert its anti-inflammatory effects by inhibiting one or both of these enzymes.

Caption: Proposed inhibitory action of this compound on COX enzymes.

Hypothesis 2: Anticancer Activity through Kinase Modulation

The success of Dasatinib underscores the potential of 2-aminothiazoles as kinase inhibitors.[3] Kinases are a large family of enzymes that play critical roles in cell signaling, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. We propose that this compound may function as an inhibitor of one or more protein kinases involved in oncogenic signaling pathways.

Caption: Experimental workflow for assessing the antioxidant potential of this compound.

A Roadmap for Experimental Validation

To rigorously test these hypotheses, a systematic and multi-faceted experimental approach is required. The following protocols provide a detailed guide for investigating the proposed mechanisms of action.

Investigating COX Inhibition (Hypothesis 1)

Objective: To determine if this compound can inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol:

-

Enzyme Source: Utilize commercially available, purified ovine COX-1 and human recombinant COX-2.

-

Assay Principle: A colorimetric COX inhibitor screening assay can be employed. This assay measures the peroxidase activity of COX.

-

Procedure: a. Prepare a series of concentrations of this compound. b. In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control. c. Initiate the reaction by adding arachidonic acid. d. Incubate at 37°C for a specified time. e. Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Table 1: Hypothetical COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| This compound | >100 | 15.2 |

| Celecoxib (Control) | >100 | 0.08 |

| SC-560 (Control) | 0.009 | 6.3 |

Probing Kinase Inhibition (Hypothesis 2)

Objective: To screen this compound against a panel of cancer-relevant protein kinases.

Experimental Protocol:

-

Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of kinases (e.g., Abl, Src, VEGFR, EGFR, etc.).

-

Assay Principle: These services typically use in vitro radiometric or fluorescence-based assays to measure the phosphorylation of a substrate by the kinase in the presence of the test compound.

-

Procedure: a. Submit this compound for screening at a standard concentration (e.g., 10 µM). b. The service will perform the assays and provide data on the percentage of inhibition for each kinase.

-

Follow-up: For any kinases that show significant inhibition, perform dose-response studies to determine the IC50 values.

Table 2: Hypothetical Kinase Inhibition Profile

| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |

| Abl | 85 | 2.1 |

| Src | 78 | 4.5 |

| VEGFR2 | 25 | >20 |

| EGFR | 15 | >20 |

Assessing Antioxidant Capacity (Hypothesis 3)

Objective: To quantify the free radical scavenging ability of this compound.

Experimental Protocol:

-

DPPH Radical Scavenging Assay: a. Prepare various concentrations of this compound. b. Mix the test compound with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). c. Incubate in the dark at room temperature. d. Measure the decrease in absorbance at 517 nm.

-

Nitric Oxide (NO) Scavenging Assay: a. Generate nitric oxide from sodium nitroprusside. b. Incubate the NO solution with different concentrations of the test compound. c. Measure the amount of nitrite formed using the Griess reagent.

-

Data Analysis: For each assay, calculate the percentage of radical scavenging and determine the IC50 value. [7] Table 3: Hypothetical Antioxidant Activity Data

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 25.8 |

| Nitric Oxide Scavenging | 32.1 |

| Ascorbic Acid (Control) | 8.5 |

Synthesizing the Evidence and Charting the Course Forward

The proposed experimental roadmap provides a robust framework for elucidating the mechanism of action of this compound. The interpretation of the generated data will be crucial in guiding subsequent research.

-

If potent and selective COX-2 inhibition is observed: This would strongly support the anti-inflammatory hypothesis and warrant further investigation in cellular and in vivo models of inflammation.

-

Should significant inhibition of specific kinases be identified: This would open up avenues for its development as an anticancer agent. Further studies would focus on its effects on cancer cell proliferation, apoptosis, and cell cycle progression.

-

If strong antioxidant activity is demonstrated: This could position this compound as a potential therapeutic for diseases associated with oxidative stress.

It is also plausible that this compound exhibits a multi-target profile, acting on more than one of these pathways. Such polypharmacology can be advantageous in treating complex diseases.

The journey to understanding the precise molecular mechanisms of any novel compound is an iterative process of hypothesis, experimentation, and refinement. This guide offers the initial steps on that path for this compound, a molecule with intriguing, yet unexplored, therapeutic potential.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). Hindawi. Retrieved from [Link]

-

Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. Retrieved from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Science. Retrieved from [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved from [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.

-

N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ResearchGate. Retrieved from [Link]

-

Synthesis of some new 5- substituted of. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI. Retrieved from [Link]

-

Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 6. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. excli.de [excli.de]

A Technical Guide to the Spectroscopic Characterization of 5-Propylthiazol-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Propylthiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of specific, published experimental data for this exact molecule, this document leverages foundational spectroscopic principles and data from closely-related analogs, such as 2-amino-5-methylthiazole, to present a predictive but robust analytical framework.[1][2] The methodologies and interpretations herein are designed to serve as a reliable blueprint for researchers undertaking the synthesis and characterization of this compound.

Molecular Structure and Analytical Overview

This compound belongs to the 2-aminothiazole class, a scaffold prevalent in many biologically active compounds.[3] Accurate structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is the gold standard for achieving this. By combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can create a self-validating system to confirm the identity and purity of the target molecule.[4]

The following diagram illustrates the chemical structure of this compound with atoms labeled for subsequent NMR analysis.

Caption: Structure of this compound with NMR labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] Analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity and chemical environment of atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum gives information on the number of distinct protons and their neighboring environments. The predicted spectrum for this compound is detailed below. Protons on the amine group are often broad and their chemical shift is highly dependent on solvent and concentration.[5] Their exchange with deuterium oxide (D₂O) can confirm their identity.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Labeled Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H4 | ~6.5 - 7.0 | Singlet (s) | 1H | Thiazole ring proton |

| -NH₂ | ~5.0 - 5.5 | Broad Singlet (br s) | 2H | Amine protons (D₂O exchangeable) |

| H-α | ~2.5 - 2.8 | Triplet (t) | 2H | Methylene group adjacent to thiazole |

| H-β | ~1.6 - 1.8 | Sextet | 2H | Methylene group |

| H-γ | ~0.9 - 1.0 | Triplet (t) | 3H | Methyl group |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Proton-decoupled spectra show each carbon as a single peak, simplifying analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Labeled Carbon | Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| C2 | ~168 - 170 | C-NH₂ |

| C5 | ~150 - 154 | Propyl-substituted ring carbon |

| C4 | ~110 - 115 | Unsubstituted ring carbon |

| C-α | ~28 - 32 | Methylene carbon adjacent to thiazole |

| C-β | ~22 - 25 | Methylene carbon |

| C-γ | ~13 - 15 | Methyl carbon |

Experimental Protocol: NMR Spectroscopy

A robust methodology is critical for acquiring high-quality, reproducible NMR data.[6]

Caption: Standard workflow for NMR data acquisition.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube.[1]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform shimming on the magnetic field to maximize its homogeneity and achieve sharp, symmetrical peaks.[1]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 15 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 2-5 seconds, and an accumulation of 16 scans for a good signal-to-noise ratio.[7]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to acquire the spectrum. A wider spectral width (e.g., 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[1]

-

Data Processing: Apply Fourier transformation to the raw data (FID). The resulting spectra must be phase-corrected and baseline-corrected. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For the ¹H spectrum, perform integration to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The key functional groups in this compound are the primary amine, the thiazole ring, and the alkyl chain. Each has characteristic absorption bands. For a primary amine, two distinct N-H stretching bands are expected due to symmetric and asymmetric vibrations.[5][8]

Table 3: Predicted FT-IR Spectroscopic Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 - 3250 | Strong, two bands | N-H stretching (primary amine) |

| 2960 - 2850 | Medium-Strong | C-H stretching (propyl group) |

| 1650 - 1580 | Strong | N-H bending (scissoring) |

| ~1620 | Strong | C=N stretching (thiazole ring) |

| ~1500, ~1370 | Medium | C=C stretching (thiazole ring) |

| 1335 - 1250 | Medium | C-N stretching (aromatic amine type) |

Experimental Protocol: FT-IR Spectroscopy

The KBr pellet technique is a common and reliable method for analyzing solid samples.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation: Thoroughly grind 1-2 mg of the dry, purified compound with approximately 200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.[1]

-

Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer. First, record a background spectrum of the empty sample compartment. Then, record the sample spectrum. Typically, spectra are collected from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Accumulating 16-32 scans is usually sufficient to obtain a high-quality spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable structural clues.

Predicted MS Data

For this compound (C₆H₁₀N₂S), the molecular weight is 142.22 g/mol . The molecular ion peak (M⁺) in an EI-MS spectrum would be observed at an m/z of 142. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the molecular formula.[6]

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z Value | Ion | Comments |

|---|---|---|

| 142 | [C₆H₁₀N₂S]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CH₃]⁺ | Loss of a methyl radical from the propyl chain |

| 113 | [M - C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage), likely a major peak |

| 99 | [M - C₃H₇]⁺ | Loss of the entire propyl radical |

Caption: A simplified potential fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

A general protocol for acquiring an electron ionization (EI) mass spectrum is as follows.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrument Setup: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS). Set the instrument parameters, including an ionization energy of 70 eV for EI.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it with predicted pathways to support the proposed structure. If using HRMS, compare the exact mass to the calculated mass for the molecular formula C₆H₁₀N₂S.[6]

References

-

Universal Print. Synthesis and Evaluation of 2-Aminothiazole Derivative. Available from: [Link]

-

National Center for Biotechnology Information. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

-

American Chemical Society Publications. ACS Catalysis Ahead of Print. Available from: [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

-

ResearchGate. The observed Raman spectrum (a) of 2-aminothiazole in saturation.... Available from: [Link]

-

National Center for Biotechnology Information. 5-(3-Propylphenyl)thiazol-2-amine. PubChem Compound Summary for CID 116545203. Available from: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

Supplementary Information. Available from: [Link]

-

National Center for Biotechnology Information. 5-Methylthiazol-2-amine hydrochloride. PubChem Compound Summary for CID 18974377. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]

-

National Center for Biotechnology Information. 2-Amino-5-methylthiazole. PubChem Compound Summary for CID 351770. Available from: [Link]

-

National Institute of Standards and Technology. Thiazole, 2-amino-5-methyl-. NIST Chemistry WebBook, SRD 69. Available from: [Link]